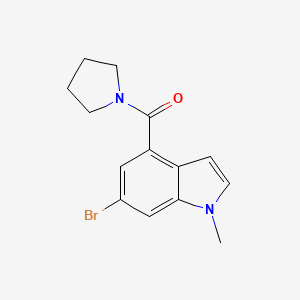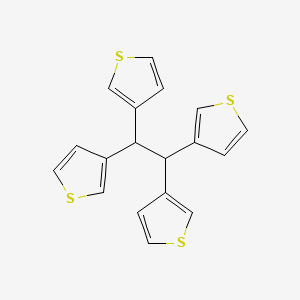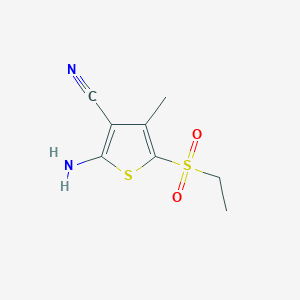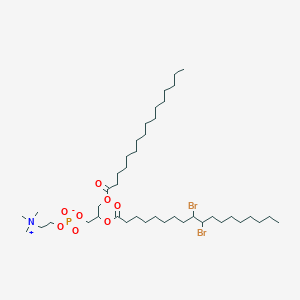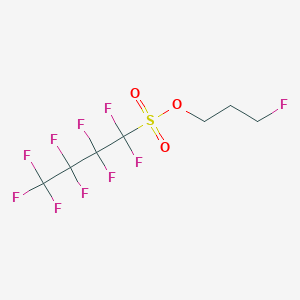
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is an organic compound with a unique structure that combines a pyrazole ring with a propargyl ether and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-hydroxy-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate in acetone. The resulting propargyl ether is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The propargyl ether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl ether group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(prop-2-yn-1-yloxy)acetate: Lacks the pyrazole ring, making it less versatile in biological applications.
4-(2-propyn-1-yloxy)benzeneacetate: Contains a benzene ring instead of a pyrazole ring, leading to different chemical and biological properties.
Uniqueness
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is unique due to the presence of both a pyrazole ring and a propargyl ether group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
methyl 2-(4-prop-2-ynoxypyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h1,5-6H,4,7H2,2H3 |
InChI-Schlüssel |
VOBUUEMPTAXINW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C=C(C=N1)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)
![2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12068001.png)

![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)

